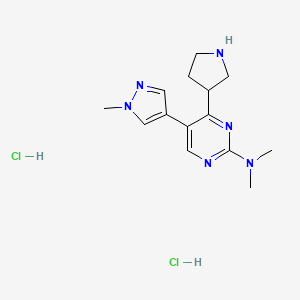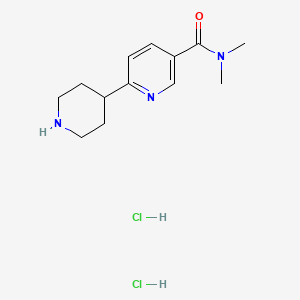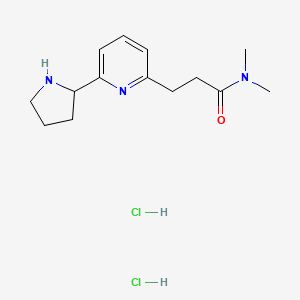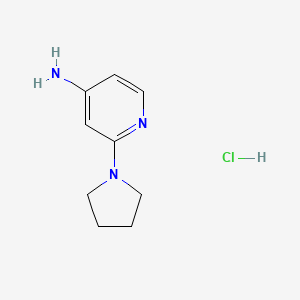
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Übersicht
Beschreibung
“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1949816-11-8 . It has a molecular weight of 199.68 and is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 199.68 . More specific physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” may be utilized in the early stages of drug discovery as a scaffold for novel therapeutic agents. Pyrrolidine, a core structure within this compound, is known for its versatility in medicinal chemistry. It can be used to synthesize derivatives that show excellent potency towards specific receptors or enzymes while minimizing undesirable activity against other targets .
Selective Androgen Receptor Modulators (SARMs)
This compound could potentially be modified to create SARMs, which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties. These are used to treat various diseases such as osteoporosis, muscle wasting, and hypogonadism .
Pharmacokinetic Profile Modification
The pyrrolidine moiety within the compound can be crucial for modifying the pharmacokinetic profile of therapeutic agents, which includes absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to the development of drugs with improved efficacy and reduced side effects .
Inhibition of Detoxification Pathways
Compounds containing pyrrolidine structures have been shown to inhibit proteins involved in the detoxification and clearance of foreign toxic substances from the body. This application could be significant in developing treatments for conditions caused by toxic substances .
Synthesis of Heterocyclic Compounds
The pyrrolidine ring can act as a nucleophile in chemical reactions, enabling the synthesis of previously unknown heterocyclic compounds. These compounds have various applications in medicinal chemistry and drug design .
Material Science Applications
While not directly mentioned in the search results, pyrrolidine derivatives could potentially be used in material science for the synthesis of novel materials with unique properties such as conductivity or reactivity.
Springer - Pyrrolidine in Drug Discovery Springer - Synthesis of 2-(pyrrolidin-1-yl)pyrimidines
Wirkmechanismus
- Pyrrolidine derivatives, such as the one , often interact with various receptors, enzymes, or proteins. For instance, some pyrrolidine-containing molecules act as selective androgen receptor modulators (SARMs) .
Target of Action
Biochemical Pathways
If additional information becomes available, it would enhance our understanding of its pharmacological effects .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQTRWUMFUWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




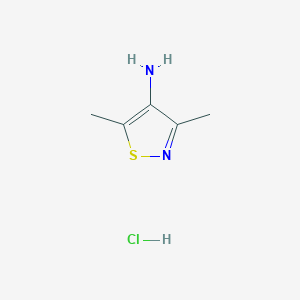
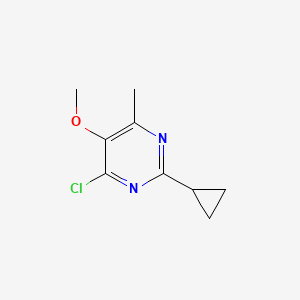


![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)
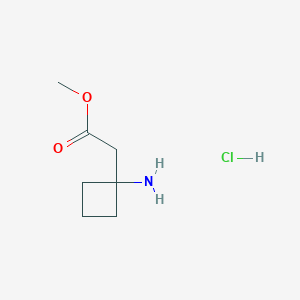
![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)
